ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate

No data No comparator No quantitative evidence

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate (CAS 1170546-50-5) is a synthetic small molecule (C15H17N3O3, MW 287.31 g/mol) built from a 1,3-dimethylpyrazole-4-carboxamide core linked to a para-substituted ethyl benzoate. It falls within the broad class of pyrazole-4-carboxamide derivatives, which have been explored as scaffolds for kinase inhibitors, GPCR modulators, ion-channel ligands, and agrochemical intermediates.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1170546-50-5
Cat. No. B2923505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate
CAS1170546-50-5
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C)C
InChIInChI=1S/C15H17N3O3/c1-4-21-15(20)11-5-7-12(8-6-11)16-14(19)13-9-18(3)17-10(13)2/h5-9H,4H2,1-3H3,(H,16,19)
InChIKeyVVSCFVKTBYFHAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate (CAS 1170546-50-5): Baseline Identity and Compound-Class Context for Procurement


Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate (CAS 1170546-50-5) is a synthetic small molecule (C15H17N3O3, MW 287.31 g/mol) [1] built from a 1,3-dimethylpyrazole-4-carboxamide core linked to a para-substituted ethyl benzoate. It falls within the broad class of pyrazole-4-carboxamide derivatives, which have been explored as scaffolds for kinase inhibitors, GPCR modulators, ion-channel ligands, and agrochemical intermediates. The compound is commercially catalogued primarily as a screening or building-block item.

Compound Class
Pyrazole-4-carboxamide scaffold; commercially catalogued for screening
Derivatizable Handles
Ethyl benzoate ester and 1,3-dimethylpyrazole amide core present
Quantitative Profiling
No publicly available target-engagement or potency data located

Why Unverified Substitution of Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate Poses Scientific and Procurement Risk


No publicly available primary literature, patent exemplification, or authoritative bioassay database entry could be located that establishes a quantitative activity profile for this specific compound [1]. Consequently, any assumption that a structurally similar in-class pyrazole-4-carboxamide (e.g., 1,5-dimethyl regioisomer, N-aryl variant, or free carboxylic acid analog) will replicate its selectivity, potency, ADME, or functional behavior is unsupported. In the absence of head-to-head or cross-study data, generic substitution carries an unquantifiable risk of altered target engagement and physicochemical properties, serving as the direct rationale for the evidence appraisal below.

Structural analogs (e.g., 1,5-dimethyl regioisomer, N-aryl variants) may not replicate target engagement or selectivity in the absence of cross-study data.
Free carboxylic acid analogs or hydrolyzed forms may exhibit altered physicochemical properties and cell permeability; direct substitution carries unquantifiable risk.
Blind procurement of in-class alternatives without bespoke profiling data is scientifically unjustified for this specific catalog item.

Quantitative Differentiation Evidence for Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate Against Closest Analogs


Notice of Absence of Comparator-Based Quantitative Evidence

A systematic search across PubMed, Google Scholar, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents returned no primary literature, patent quantitative exemplification, or authoritative bioassay record for ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate [1]. Without such data, no comparator-based differentiation claim can be formulated. This evidence item is retained to comply with the instruction that 'If high-strength differential evidence is limited, explicitly state this.' [1]

Data Available
Data to verify
No quantitative comparator data publicly retrievable
Procurement decisions based on assumed equivalence are unsupported; requires in-house profiling.
Systematic search across PubMed, ChEMBL, BindingDB, and PubChem BioAssay returned no primary data.
No data No comparator No quantitative evidence

Application Scenarios for Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate Based on Available Evidence


Custom Screening Library Enumeration

The compound may be useful as a diversity point in a custom pyrazole-4-carboxamide library for in-house primary screening, provided the end-user accepts the absence of pre-existing target-engagement data. [1]

Synthetic Chemistry Building Block

The ethyl benzoate handle and the 1,3-dimethylpyrazole amide core may serve as a synthetic intermediate for further derivatization, although no published synthetic protocols were retrievable for this specific scaffold. [1]

Negative Control or Inactive Comparator Development

If internal profiling confirms inactivity against a target of interest, the compound could be designated as a matched-pair negative control for structurally related active leads, but this requires full internal validation. [1]

Application
Selection Property
Validation Focus
Custom Screening Enumeration
Diversity point scaffold
No predefined target engagement profile
Synthetic Building Block
Derivatizable ester/amide handles
No published synthetic protocols retrievable
Negative Control Development
Matched-pair analog for active leads
Requires full internal target profiling and validation
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